
N-benzhydryl-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to the same carbon atom. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-cyanoacetamide typically involves the reaction of benzhydrylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzhydrylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted acrylamides.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and catalysts such as piperidine. Reaction conditions vary depending on the desired product but often involve elevated temperatures and prolonged reaction times .
Major Products Formed
Major products formed from the reactions of this compound include substituted acrylamides, heterocyclic compounds, and various cyanoacetamide derivatives.
Scientific Research Applications
N-benzhydryl-2-cyanoacetamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzhydryl-2-cyanoacetamide include:
- N-benzyl-2-cyanoacetamide
- N,N-dibenzyl-2-cyanoacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
This compound is unique due to its specific structural features, such as the benzhydryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents .
Properties
CAS No. |
69395-84-2 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-benzhydryl-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2,(H,18,19) |
InChI Key |
IELZJYJWKWYSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
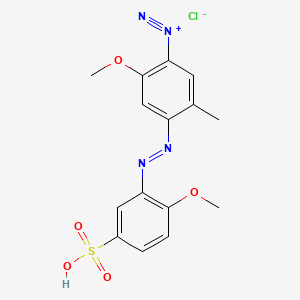
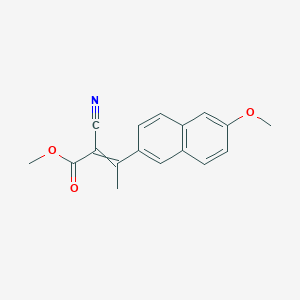
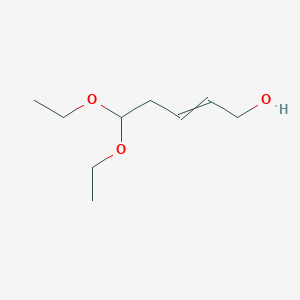

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
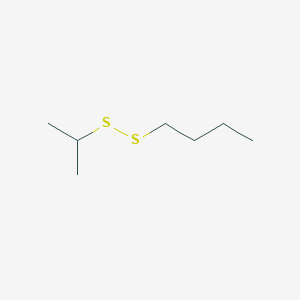
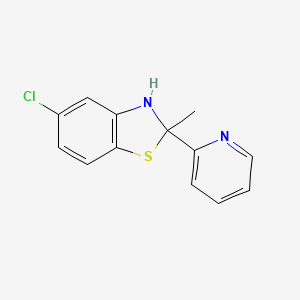
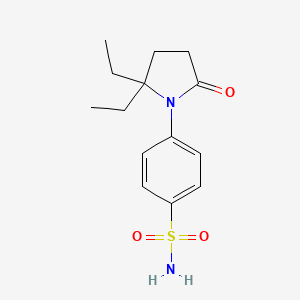

![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
